Hydrophobicity Advantage from Boc Protection
N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid exhibits a calculated LogP value of 3.21, which is substantially higher than deprotected N-(piperidin-4-yl)-2-aminobenzoic acid (estimated LogP 1.4–1.8) due to the lipophilic tert-butoxycarbonyl moiety [1]. This difference translates into enhanced passive membrane permeability, making the Boc-protected compound more suitable for cellular assays where deprotected analogs suffer from poor intracellular penetration. The elevated LogP is further corroborated by an XlogP value of 3.4 from alternative computational sources [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.21 |
| Comparator Or Baseline | Deprotected analog class (estimated LogP 1.4–1.8, no Boc group) |
| Quantified Difference | LogP increase of approximately 1.4–1.8 log units |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and Caco-2 absorption potential, directly affecting the feasibility of cellular assays and in vitro ADME profiling.
- [1] ChemSrc. N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS 882847-11-2): Calculated LogP = 3.20710, PSA = 78.87 Ų. View Source
- [2] BaseChem. 1-Piperidinecarboxylicacid, 4-[(2-carboxyphenyl)amino]-, 1-(1,1-dimethylethyl) ester: XlogP = 3.4, hydrogen bond donors = 2, acceptors = 5. View Source
